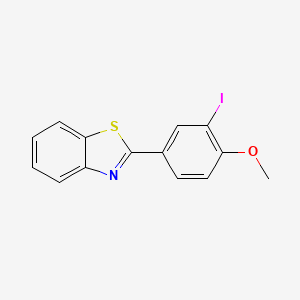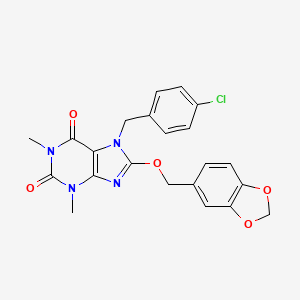![molecular formula C19H22Cl2N2O3S B3618364 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B3618364.png)
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
描述
The compound “1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine” is a chemical compound with the molecular formula C19H22Cl2N2O3S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains dichloro, methoxy, sulfonyl, and dimethylphenyl functional groups .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and depend on the functional groups present in the molecule. Protodeboronation of pinacol boronic esters is one of the reactions that has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, the molecular weight is 429.361 Da .作用机制
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine exerts its biological effects by modulating the activity of various biological targets. It has been found to act as an antagonist at serotonin and dopamine receptors, as well as an agonist at GABA receptors. This compound has also been found to inhibit the activity of voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to increase the activity of GABA receptors, which may contribute to its anxiolytic effects. Additionally, this compound has been found to inhibit the activity of voltage-gated sodium channels and calcium channels, which may contribute to its anticonvulsant effects.
实验室实验的优点和局限性
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments. It is a potent and selective compound that can be used to study various biological targets. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations. It has a relatively short half-life, which may limit its use in certain experiments. Additionally, it may exhibit off-target effects at high concentrations, which may complicate data interpretation.
未来方向
There are several future directions for 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine research. One area of interest is the study of its effects on ion channels, particularly calcium channels. This compound has been found to inhibit calcium channel activity, which may make it a potential therapeutic agent for conditions such as epilepsy and chronic pain. Another area of interest is the study of its effects on neurotransmitter systems, particularly the dopamine and serotonin systems. This compound has been found to decrease the release of these neurotransmitters, which may make it a potential therapeutic agent for conditions such as anxiety and depression. Finally, the development of more potent and selective this compound analogs may lead to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
科学研究应用
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been extensively used in scientific research for its diverse biological and pharmacological effects. It has been found to exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. This compound has been used to study the effects of serotonin and dopamine receptors on behavior, as well as the effects of GABA receptors on anxiety and depression. It has also been used in the study of ion channels, including voltage-gated sodium channels and calcium channels.
属性
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-17(14(2)10-13)22-6-8-23(9-7-22)27(24,25)19-12-15(20)18(26-3)11-16(19)21/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUESTPDPNPCPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)
![N-{[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3618289.png)
![5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3618293.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)
![2-[3-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]-N-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3618302.png)
![3-iodo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3618305.png)
![1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3618312.png)


![ethyl 5-ethyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3618346.png)
![methyl 2-chloro-5-[({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3618347.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3618354.png)

![4-chloro-N-{[4-ethyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618377.png)